Methyl 2-((pyridin-3-ylmethyl)amino)benzoate
Description
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate (CAS: 35708-19-1) is a benzoate derivative characterized by a methyl ester group at the 2-position of the benzene ring and a pyridin-3-ylmethyl substituent on the adjacent amino group. Synthesized via Method C (refluxing in ethanol for 8 hours), it is obtained as a viscous liquid with an 89% yield . Structural validation via IR, NMR, and HR-MS confirms its identity, though its specific applications remain undetailed in the provided evidence.
Properties
IUPAC Name |
methyl 2-(pyridin-3-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-6-2-3-7-13(12)16-10-11-5-4-8-15-9-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNDQUODQPVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- Methyl 2-aminobenzoate : Serves as the nucleophilic amine source.
- 3-(Bromomethyl)pyridine or 3-(chloromethyl)pyridine : Acts as the electrophilic pyridinylmethyl donor.
- Bases : Potassium carbonate (K₂CO₃) or similar bases to facilitate nucleophilic substitution.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
Typical Reaction Conditions
- Temperature : The reaction is commonly conducted between 60°C and 80°C.
- Time : Reaction times range from 12 to 24 hours to ensure completion.
- Atmosphere : Inert atmosphere (nitrogen or argon) is often used to prevent oxidation of sensitive intermediates.
- Stoichiometry : An excess of the pyridinylmethyl halide is usually employed to drive the reaction to completion.
Reaction Procedure
- Dissolve methyl 2-aminobenzoate and potassium carbonate in DMF.
- Add 3-(bromomethyl)pyridine dropwise under stirring.
- Maintain the reaction mixture at 70°C for 18 hours under nitrogen.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- Purify the crude product by recrystallization from ethanol or by column chromatography using silica gel with ethyl acetate/hexane as eluent.
Alternative Synthetic Routes
- Coupling via Carbodiimide-Mediated Amide Formation : Although more common for amide bonds, carbodiimide agents like N,N’-dicyclohexylcarbodiimide (DCC) can be used to activate carboxylic acid derivatives if starting from 2-aminobenzoic acid, followed by coupling with pyridin-3-ylmethanol derivatives, then esterification to yield the methyl ester.
- Palladium-Catalyzed Buchwald-Hartwig Amination : For more complex derivatives, palladium-catalyzed C–N bond formation between aryl halides and amines can be employed, though this is less common for this specific compound.
- Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting amine | Methyl 2-aminobenzoate | Commercially available or synthesized |
| Electrophile | 3-(Bromomethyl)pyridine | Can also use 3-(chloromethyl)pyridine |
| Base | Potassium carbonate (K₂CO₃) | Facilitates nucleophilic substitution |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Temperature | 60–80°C | Optimal for nucleophilic substitution |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Purification | Recrystallization or column chromatography | Silica gel, ethyl acetate/hexane eluent |
- Use of polar aprotic solvents enhances the nucleophilicity of the amine, increasing reaction rates and yields.
- Excess electrophile improves conversion but requires efficient purification to remove unreacted starting materials.
- Inert atmosphere conditions prevent side reactions such as oxidation of the amino group.
- Monitoring by TLC or HPLC is critical for optimizing reaction time and avoiding overreaction or degradation.
- Purification by recrystallization yields high-purity product suitable for further applications; column chromatography is preferred when impurities are structurally similar.
- ¹H NMR : Characteristic signals include aromatic protons of the benzoate and pyridine rings, methylene protons adjacent to the nitrogen, and the methyl ester singlet near δ 3.7 ppm.
- ¹³C NMR : Ester carbonyl carbon appears near δ 165-170 ppm; aromatic carbons and pyridine carbons resonate between δ 120-150 ppm.
- IR Spectroscopy : Ester C=O stretch near 1700 cm⁻¹, N–H bending vibrations around 1600 cm⁻¹.
- These data confirm the successful formation of the target compound and can be cross-referenced with literature values for related benzoate-pyridine derivatives.
The preparation of methyl 2-((pyridin-3-ylmethyl)amino)benzoate is effectively achieved through nucleophilic substitution of methyl 2-aminobenzoate with 3-(bromomethyl)pyridine under basic conditions in polar aprotic solvents. Optimization of reaction parameters such as temperature, stoichiometry, and atmosphere significantly impacts yield and purity. The compound’s structure is validated by standard spectroscopic techniques. This method provides a reliable route for the synthesis of this compound, facilitating its use in further chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield corresponding carboxylic acids using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can convert the ester group to alcohol derivatives using lithium aluminum hydride.
- Substitution Reactions : The compound can undergo nucleophilic substitution with amines or thiols under basic conditions, leading to various substituted pyridine derivatives.
Biological Research Applications
Enzyme Inhibition Studies
In biological contexts, this compound has been investigated for its potential role in enzyme inhibition. Its ability to interact with specific molecular targets, such as enzymes and receptors, allows it to modulate biological pathways. The compound can form hydrogen bonds and π-π interactions, which are crucial for binding affinity and activity modulation.
Protein-Ligand Interactions
The compound has also been studied for its interactions with proteins, making it relevant in drug discovery and development. Understanding these interactions can lead to the identification of new therapeutic targets and the design of novel inhibitors.
Industrial Applications
Dyes and Pigments
In the industrial sector, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in various applications, including textiles and coatings.
Material Development
The compound is also explored for its potential in developing new materials, particularly those requiring specific chemical properties or functionalities. This includes applications in polymers and specialty chemicals.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound against a specific target enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Synthesis of Complex Molecules
Research focused on using this compound as a precursor in synthesizing novel pharmaceutical compounds. The synthesis involved multiple steps, demonstrating the compound's utility as a versatile building block in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-((pyridin-3-ylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Physical Properties :
- The pyridin-3-ylmethyl group in the target compound likely reduces crystallinity compared to the benzyl analog (17), explaining its viscous liquid state versus the solid state of 17 (m.p. 112°C) .
- The cinnamyl group in compound 19 introduces a conjugated double bond, contributing to its lower melting point (61°C) and amorphous nature .
Synthetic Efficiency: Method C (used for the target compound) achieves a high yield (89%), comparable to Method B (94% for 17) but superior to Method A (71% for 19) . This suggests that ethanol reflux (Method C) may optimize condensation reactions involving pyridine-containing amines.
Functional Group Diversity and Applications: Sulfonylurea-containing analogs (e.g., bensulfuron-methyl) are explicitly used as herbicides , highlighting how heterocyclic substituents (e.g., pyrimidine) enhance biological activity. Cyanomethyl and methylamino substituents (e.g., Methyl 2-((cyanomethyl)amino)benzoate) introduce electron-withdrawing or small alkyl groups, which may influence solubility or metabolic stability .
Electronic and Steric Considerations :
- The pyridine ring in the target compound introduces a polar, aromatic system capable of hydrogen bonding and π-π interactions, unlike the purely hydrophobic benzyl group in 15. This could enhance solubility in polar solvents or binding affinity in biological systems.
- Cinnamyl's extended conjugation may increase UV absorption, making it suitable for spectroscopic studies or photochemical applications .
Biological Activity
Methyl 2-((pyridin-3-ylmethyl)amino)benzoate, a compound with the CAS number 1094347-42-8, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-aminobenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride. The intermediate formed is then esterified using methanol with a catalytic amount of sulfuric acid to yield the final product. Industrially, this compound is produced using automated reactors to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of various biological pathways.
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral activities of compounds containing pyridine moieties. This compound may exhibit similar properties, as pyridine derivatives are known for their effectiveness against a range of pathogens including bacteria and viruses . The presence of additional functional groups enhances their biological activities, broadening their therapeutic potential.
Case Studies
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit significant antitumor effects. For instance, methyl derivatives with pyridine rings have shown promise in inhibiting tumor growth in various cancer cell lines .
- Inhibition Studies : In vitro assays have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways, showcasing their potential as anti-inflammatory agents .
- Structure-Activity Relationship (SAR) : Research into SAR has established correlations between chemical structure modifications and biological activity enhancements. For example, variations in alkyl substitutions on pyridine rings have been linked to increased potency against specific targets like prostaglandin E2 (PGE2) receptors .
Data Table: Comparative Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed for preparing Methyl 2-((pyridin-3-ylmethyl)amino)benzoate?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Amination Reaction: 2-Aminobenzoic acid is reacted with pyridin-3-ylmethanol (or its activated derivative, e.g., pyridin-3-ylmethyl chloride) under nucleophilic substitution conditions. A base like triethylamine is used to deprotonate the amine and drive the reaction .
Esterification: The resulting intermediate is esterified using methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP for milder conditions). Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Key Validation: Confirm the product using ¹H/¹³C NMR (e.g., pyridine proton signals at δ 8.5–7.1 ppm, ester carbonyl at ~168 ppm) and HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of pyridin-3-ylmethylamine to methyl 2-aminobenzoate?
Methodological Answer:
Byproduct formation (e.g., N-alkylation or oxidation) can be mitigated through:
- Temperature Control: Conduct the reaction at 0–5°C to suppress side reactions.
- Catalyst Screening: Use coupling agents like EDC/HOBt instead of traditional acid chlorides to enhance selectivity .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility but may require inert atmospheres (N₂/Ar) to prevent oxidation.
- DoE (Design of Experiments): Apply response surface methodology (RSM) to model variables (molar ratio, pH, time) and identify optimal conditions .
Analytical Validation: Monitor reaction progress via LC-MS to detect intermediates and quantify yields.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths/angles and confirms the pyridine-ester spatial arrangement .
- FT-IR Spectroscopy: Identify characteristic peaks (e.g., ester C=O at ~1720 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
Note: For polymorphic studies, pair DSC/TGA to assess thermal stability and phase transitions.
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to compute frontier molecular orbitals (FMOs) and Fukui indices, identifying reactive sites (e.g., pyridine nitrogen vs. ester carbonyl).
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using AMBER or GROMACS.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the pyridine ring .
Validation: Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy).
Basic: What stability considerations are essential for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aromatic system.
- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis.
- Stability Assays: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-DAD .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, PCA) to identify outliers.
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line: HEK293 vs. HeLa; IC₅₀ determination via MTT assay).
- Structure-Activity Relationship (SAR): Compare analogs (e.g., replacing pyridine with quinoline) to isolate contributing functional groups .
Key Reference: Cross-validate bioactivity with SPR (Surface Plasmon Resonance) to measure binding affinity for putative targets.
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry: Scaffold for protease inhibitors (e.g., SARS-CoV-2 Mpro) due to pyridine’s metal-coordinating ability.
- Material Science: Precursor for photoactive polymers (e.g., conjugated systems for OLEDs).
- Catalysis: Ligand in transition-metal complexes (Cu, Pd) for cross-coupling reactions .
Advanced: What strategies are effective for isolating and characterizing trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS: Use a triple quadrupole system with MRM (multiple reaction monitoring) to detect impurities at <0.1% levels.
- Preparative Chromatography: Scale-up isolation on a Prep-HPLC system (C18 column, isocratic elution).
- NMR Cryoprobes: Enhance sensitivity for ¹³C NMR of low-concentration impurities .
Documentation: Follow ICH Q3A guidelines for reporting impurities in pharmaceutical contexts.
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
- Combined Techniques: Use HPLC (≥95% purity threshold), Elemental Analysis (C, H, N within ±0.4% of theoretical), and Melting Point (compare with literature values).
- Counterion Analysis: If synthesized as a salt (e.g., hydrochloride), quantify chloride via ion chromatography .
Advanced: How does steric hindrance from the pyridin-3-ylmethyl group influence the compound’s conformational dynamics?
Methodological Answer:
- Rotational Barriers: Measure via variable-temperature NMR (VT-NMR) to assess restricted rotation around the N–CH₂ bond.
- X-ray Diffraction: Compare crystal packing forces (e.g., π-π stacking of pyridine vs. hydrogen bonding).
- Molecular Mechanics (MMFF94): Simulate low-energy conformers using Avogadro or Schrodinger Maestro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
